BRAF V600E Kinase Inhibition: Potency of 5-Phenyl-1H-pyrazole Derivatives vs. Clinical Benchmark Vemurafenib
A 5-phenyl-1H-pyrazol-4-amine-derived analog (compound 5h, a niacinamide-containing derivative of the target scaffold) exhibits BRAF V600E inhibitory activity with an IC₅₀ of 0.33 μM, which is comparable to the clinically approved BRAF inhibitor vemurafenib [1]. In antiproliferative assays against WM266.4 and A375 melanoma cell lines, compound 5h demonstrates IC₅₀ values of 2.63 μM and 3.16 μM, respectively—again comparable to vemurafenib performance in the same assay system [1]. This positions 5-phenyl-1H-pyrazol-4-amine as a validated scaffold for generating BRAF V600E inhibitors with potency equivalent to a marketed drug, a differentiation not established for 3-phenyl, 1-phenyl, or 4-phenyl regioisomeric aminopyrazole scaffolds in the same study.
| Evidence Dimension | BRAF V600E kinase inhibition IC₅₀ and antiproliferative activity against melanoma cells |
|---|---|
| Target Compound Data | BRAF V600E IC₅₀ = 0.33 μM; WM266.4 IC₅₀ = 2.63 μM; A375 IC₅₀ = 3.16 μM (derivative 5h of 5-phenyl-1H-pyrazol-4-amine scaffold) |
| Comparator Or Baseline | Vemurafenib (positive control): comparable IC₅₀ values in same assays |
| Quantified Difference | Equivalent potency to vemurafenib within the same assay system |
| Conditions | In vitro kinase inhibition assay; cell viability assays using WM266.4 and A375 human melanoma cell lines |
Why This Matters
Demonstrates that 5-phenyl-1H-pyrazol-4-amine provides a scaffold capable of generating BRAF V600E inhibitors with potency comparable to an FDA-approved drug, validating its selection over uncharacterized pyrazole regioisomers for kinase inhibitor development.
- [1] Wang, S. et al. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF V600E inhibitors. Bioorg. Med. Chem. 2014, 22 (21), 6138–6148. DOI: 10.1016/j.bmc.2014.08.036. View Source
